Carbidopa Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

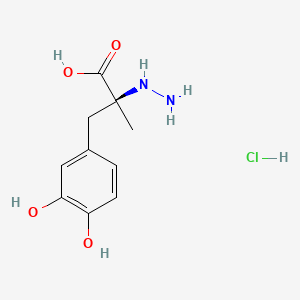

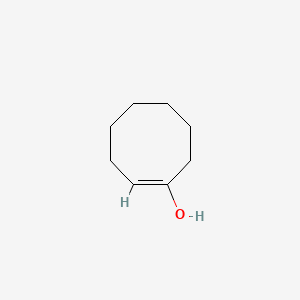

Carbidopa Hydrochloride is a chemical compound primarily used in combination with Levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor, which prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to reach the brain where it can exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbidopa Hydrochloride can be synthesized through various methods. Another method involves controlled oxidation processes for the simultaneous quantification of Levodopa and Carbidopa .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, followed by purification processes to ensure the compound meets pharmaceutical standards. Techniques such as chromatography and crystallization are often employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Carbidopa Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Controlled oxidation processes using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Carbidopa can lead to the formation of quinones, while reduction can yield various hydrazine derivatives .

Scientific Research Applications

Carbidopa Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its effects on cellular processes and enzyme inhibition.

Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of Levodopa

Industry: Employed in the pharmaceutical industry for the production of anti-parkinsonian drugs.

Mechanism of Action

Carbidopa Hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of Levodopa to dopamine, allowing more Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This mechanism is crucial for the management of Parkinson’s disease, as it helps to alleviate symptoms by increasing dopamine levels in the brain .

Comparison with Similar Compounds

Levodopa: Often used in combination with Carbidopa to treat Parkinson’s disease.

Benserazide: Another dopa decarboxylase inhibitor used in combination with Levodopa.

Comparison: Carbidopa Hydrochloride is unique in its ability to inhibit peripheral DDC without crossing the blood-brain barrier, making it highly effective in combination with Levodopa. Unlike Benserazide, Carbidopa has a more favorable pharmacokinetic profile and is more commonly used in clinical practice .

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Properties

CAS No. |

65132-60-7 |

|---|---|

Molecular Formula |

C10H15ClN2O4 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |

InChI Key |

FRTJEAIOPNOZNI-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)

![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)